Decyltriphenylphosphonium bromide

Catalog No.
S525542
CAS No.
32339-43-8
M.F
C28H36BrP
M. Wt
483.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyltriphenylphosphonium bromide

CAS Number

32339-43-8

Product Name

Decyltriphenylphosphonium bromide

IUPAC Name

decyl(triphenyl)phosphanium;bromide

Molecular Formula

C28H36BrP

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1

InChI Key

GVPLMQGXUUHCSB-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

solubility

Soluble in DMSO

Synonyms

Decyl-TPP; DecylTPP; Decyl TPP. (1-Decyl)triphenylphosphonium bromide

Canonical SMILES

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound Decyltriphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decyltriphenylphosphonium bromide is a quaternary ammonium compound characterized by its long hydrophobic alkyl chain attached to a triphenylphosphonium moiety. It has the molecular formula C30H40BrPC_{30}H_{40}BrP and a molar mass of approximately 511.52 g/mol. This compound typically appears as a white to yellow powder with a melting point ranging from 85 to 88 °C. It is soluble in organic solvents such as dimethyl sulfoxide and ethanol, making it useful in various chemical applications .

The mechanism of action of DTPBr depends on the specific application. Here are two potential mechanisms:

  • Ion Transport: DTPBr's lipophilic nature allows it to interact with cell membranes. The positive charge helps it complex with negatively charged biomolecules, facilitating the transport of ions across the membrane [].
  • Enzyme Inhibition: DTPBr can bind to specific enzymes with negatively charged regions, potentially inhibiting their activity. This mechanism is being explored in the development of new drugs [].
  • Mild skin and eye irritation: The phosphonium group can irritate tissues upon contact.
  • Environmental toxicity: DTPBr may be harmful to aquatic life due to its potential membrane disruption properties.
, primarily due to the reactivity of its phosphonium group. It can act as a phase transfer catalyst, facilitating the transfer of ions between phases in reactions. Additionally, it can undergo nucleophilic substitution reactions where the bromide ion can be replaced by various nucleophiles, leading to the formation of new compounds .

Example Reaction

One notable reaction involves the use of decyltriphenylphosphonium bromide as a Wittig reagent, where it can react with carbonyl compounds to form alkenes. The general reaction can be represented as follows:

R2C=O+R3P+=C(R1)R2R3C=CR1+R2P+OR_2C=O+R_3P^+=C(R_1)R_2\rightarrow R_3C=CR_1+R_2P^+O^-

Decyltriphenylphosphonium bromide exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Studies have shown that it possesses strong bactericidal properties against sulfate-reducing bacteria while demonstrating lower effectiveness against heterotrophic bacteria . Furthermore, its derivatives are being explored for their potential in targeting mitochondria, which could lead to therapeutic applications in treating mitochondrial dysfunctions and related diseases .

The synthesis of decyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1-bromodecane. The general procedure includes:

  • Reagents: Combine triphenylphosphine and 1-bromodecane in an appropriate solvent such as dimethylformamide.
  • Reaction Conditions: Heat the mixture under reflux for several hours.
  • Isolation: After cooling, remove the solvent under reduced pressure and extract the product using hexane or ethyl acetate.
  • Purification: Precipitate the product using ether and filter to obtain decyltriphenylphosphonium bromide as a solid .

Decyltriphenylphosphonium bromide finds diverse applications across various fields:

  • Phase Transfer Catalysis: It is widely used to facilitate reactions involving ionic species in organic synthesis.
  • Antimicrobial Agent: Due to its bactericidal properties, it is utilized in formulations aimed at controlling microbial growth.
  • Corrosion Inhibitor: Recent studies have indicated its potential as a corrosion inhibitor for metals in acidic environments, particularly mild steel in sulfuric acid solutions .
  • Mitochondrial Targeting: Its derivatives are being researched for targeted drug delivery systems aimed at mitochondrial dysfunctions .

Research on interaction studies involving decyltriphenylphosphonium bromide has focused on its efficacy against various microbial strains and its behavior in corrosive environments. The compound's ability to inhibit corrosion has been linked to its adsorption characteristics on metal surfaces, which can be influenced by factors such as pH and concentration . Additionally, studies on its interactions with biological membranes suggest that it can effectively penetrate lipid bilayers due to its hydrophobic nature.

Several compounds share structural similarities with decyltriphenylphosphonium bromide, primarily other triphenylphosphonium salts and quaternary ammonium compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dodecyltriphenylphosphonium bromideC30H40BrPC_{30}H_{40}BrPLonger alkyl chain; effective as a surfactant
Benzyltriphenylphosphonium chlorideC19H20ClPC_{19}H_{20}ClPAromatic character; used in organic synthesis
Octadecyltriphenylphosphonium bromideC36H48BrPC_{36}H_{48}BrPVery long alkyl chain; enhanced hydrophobicity

Uniqueness of Decyltriphenylphosphonium Bromide

Decyltriphenylphosphonium bromide's unique combination of a medium-length alkyl chain with triphenylphosphonium allows for versatile applications ranging from catalysis to biological activity, distinguishing it from both shorter and longer-chain variants which may exhibit different solubility and reactivity profiles.

Atomic Composition and Bonding Characteristics

Decyltriphenylphosphonium bromide possesses the molecular formula C₂₈H₃₆BrP, with a calculated molecular weight of 483.46 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as decyl(triphenyl)phosphanium bromide, reflecting its structural composition of a quaternary phosphonium cation paired with a bromide anion [2].

The compound exhibits an exact mass of 482.17380 atomic mass units and contains 30 heavy atoms distributed across its molecular framework [2]. The structural architecture features 12 rotatable bonds, providing considerable conformational flexibility to the molecule [2]. The compound exists as two covalently-bonded units: the positively charged phosphonium cation and the negatively charged bromide anion [2].

The canonical Simplified Molecular Input Line Entry System representation reveals the complete structural arrangement: CCCCCCCCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] [2]. This notation illustrates the central phosphorus atom bearing a formal positive charge, tetrahedrally coordinated to three phenyl rings and one decyl alkyl chain, balanced by the bromide counterion.

The quaternary phosphonium cation structure represents a distinctive bonding arrangement where the phosphorus atom adopts tetrahedral geometry with four substituents [4]. The phosphorus-carbon bonds exhibit predominantly single-bond character, though the positive formal charge on phosphorus influences the electron density distribution throughout the molecular framework [5]. The cationic nature of the phosphonium center creates an electron-deficient environment that significantly affects neighboring bond characteristics and molecular reactivity patterns [5].

Intermolecular interactions play a crucial role in the compound's structural organization. The quaternary phosphonium cation functions as a hydrogen bond donor through its alpha-carbon centers, facilitating supramolecular recognition processes [5]. These interactions become particularly significant in crystal lattice formation and solution-phase behavior, where the phosphonium moiety can engage in complex hydrogen-bonding networks with counterions and solvent molecules [5].

Crystallographic Data and Conformational Analysis

While specific single-crystal X-ray diffraction data for decyltriphenylphosphonium bromide remains limited in the available literature, related quaternary phosphonium bromide salts provide valuable insights into the expected crystallographic behavior [6] [7]. Analogous triphenylphosphonium compounds typically crystallize in space groups that accommodate the bulky organic cations and facilitate optimal packing arrangements [6].

Crystallographic investigations of similar phosphonium salts reveal that the symmetrical triphenylphosphonium cations tend to self-assemble into robust stacked columnar arrangements in the solid state [6]. These structural organizations create void spaces that are occupied by anions or solvent molecules, demonstrating the influence of intermolecular interactions on crystal packing [6]. The Hirshfeld surface analysis of related compounds indicates that classical and non-classical hydrogen bonding represents the dominant contributor to stabilizing these self-assembled structures [6].

The conformational landscape of decyltriphenylphosphonium bromide is characterized by significant flexibility arising from the ten-carbon alkyl chain [2]. The presence of 12 rotatable bonds allows for numerous conformational states, particularly involving the decyl substituent orientation relative to the triphenylphosphonium core [2]. Computational studies on related systems suggest that the preferred conformations involve extended alkyl chain arrangements that minimize steric interactions with the bulky phenyl substituents.

The absence of defined atom stereocenters in the molecule [2] simplifies the conformational analysis, as the flexibility primarily involves rotational freedom around single bonds rather than stereochemical considerations. This characteristic contributes to the compound's ability to adopt various conformational states in different environments, influencing its solubility and interaction properties.

Dynamic nuclear magnetic resonance studies on related quaternary phosphonium salts demonstrate that conformational exchange processes occur on timescales accessible to nuclear magnetic resonance investigation [8]. These studies reveal that increasing substituent size leads to greater differences in the populations of stable conformational states and corresponding equilibrium energies [8]. The conformational behavior significantly impacts the compound's physical properties and biological activity profiles.

Thermochemical Properties

Melting Point and Phase Transitions

Decyltriphenylphosphonium bromide exhibits a melting point range of 87-90°C [3] [9], indicating relatively moderate thermal stability for an organic quaternary ammonium salt. This melting behavior reflects the balance between intermolecular forces stabilizing the crystal lattice and the thermal energy required to disrupt these interactions. The narrow melting point range suggests good compound purity and well-defined crystalline structure.

Comparative analysis with related alkyl-triphenylphosphonium bromides reveals systematic trends in melting behavior. The dodecyltriphenylphosphonium bromide, possessing two additional methylene units, displays a slightly lower melting point of 85-88°C [10] [11], while shorter-chain analogs such as hexyltriphenylphosphonium bromide exhibit significantly higher melting points of 198-200°C [12]. This inverse relationship between alkyl chain length and melting point reflects the disruption of crystal packing efficiency as chain length increases.

The phase transition behavior involves the transformation from an ordered crystalline state to a liquid phase, accompanied by the disruption of intermolecular hydrogen bonding networks and van der Waals interactions [5]. During heating, the compound initially undergoes thermal expansion within the crystalline lattice before reaching the melting transition temperature. The relatively sharp melting point indicates cooperative melting behavior rather than gradual softening, characteristic of well-organized crystal structures.

Thermal analysis techniques such as differential scanning calorimetry would provide additional insights into the enthalpic changes associated with the melting transition, though specific thermodynamic parameters for this compound are not extensively documented in the available literature. The thermal behavior influences practical applications, storage conditions, and processing requirements for the compound.

Hygroscopic Behavior and Solubility Profile

Decyltriphenylphosphonium bromide exhibits pronounced hygroscopic characteristics, readily absorbing moisture from atmospheric sources [13] [14] [15]. This hygroscopic nature represents a critical consideration for storage and handling procedures, as exposure to ambient humidity can lead to water uptake and potential changes in physical properties and purity.

The hygroscopic behavior arises from the ionic nature of the compound and the presence of the bromide anion, which demonstrates strong affinity for water molecules through hydrogen bonding interactions [14]. Safety data documentation specifically identifies "exposure to moist air or water" as conditions to avoid during storage and handling [14], emphasizing the significance of moisture sensitivity for this compound.

The solubility profile of decyltriphenylphosphonium bromide demonstrates selective dissolution characteristics across different solvent systems. In dimethyl sulfoxide, the compound exhibits excellent solubility, with related dodecyl analogs showing solubility levels of 50 milligrams per milliliter [16]. Ethanol represents another favorable solvent medium, with documented solubility reaching 25 milligrams per milliliter for similar compounds [16].

Aqueous solubility characteristics are markedly different, with the compound showing only slight solubility in water [17]. This limited water solubility reflects the lipophilic character imparted by the three phenyl substituents and the ten-carbon alkyl chain [4]. The amphiphilic nature of the molecule, possessing both hydrophilic (ionic) and lipophilic (organic) components, influences its solubility behavior and potential applications in phase-transfer catalysis.

The solubility patterns demonstrate that polar aprotic solvents such as dimethyl sulfoxide provide optimal dissolution conditions, likely due to their ability to stabilize both the cationic and anionic components through favorable solvation interactions. The moderate solubility in alcoholic solvents suggests that hydrogen bonding capabilities enhance dissolution relative to purely hydrophobic environments.

Storage recommendations specify maintaining the compound in dry, cool environments away from moisture sources [16]. Long-term stability studies indicate that properly stored material remains stable for up to two years under appropriate conditions [10]. Solution stability varies with solvent choice, with dimethyl sulfoxide and ethanol solutions maintaining stability for up to one month when stored at -20°C [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of decyltriphenylphosphonium bromide through analysis of both proton and phosphorus nuclear environments. The spectroscopic signature reflects the unique electronic environment created by the quaternary phosphonium center and the distribution of substituents around the phosphorus atom.

Proton nuclear magnetic resonance characteristics for quaternary phosphonium salts typically exhibit distinctive chemical shift patterns that reflect the electronic influence of the positively charged phosphorus center [18] [8]. The phenyl protons in triphenylphosphonium systems generally appear in the aromatic region between 7.0-8.0 parts per million, with specific chemical shifts influenced by the phosphorus-phenyl coupling interactions [18].

Related triphenylphosphonium derivatives demonstrate characteristic proton nuclear magnetic resonance patterns where ortho-phenyl protons appear as complex multipiples due to coupling with the phosphorus nucleus [18]. The meta and para protons typically show less pronounced phosphorus coupling, appearing as overlapping multiples in the aromatic region [18]. For decyltriphenylphosphonium bromide, the additional alkyl chain protons would contribute signals in the aliphatic region, with the alpha-methylene protons adjacent to phosphorus experiencing significant downfield shifts due to the electron-withdrawing effect of the positively charged phosphorus [15].

Phosphorus-31 nuclear magnetic resonance spectroscopy represents a particularly valuable technique for characterizing quaternary phosphonium compounds due to the 100% natural abundance and favorable nuclear properties of the phosphorus-31 nucleus [19] [20]. The chemical shift range for phosphorus nuclei spans approximately 1900 parts per million, providing excellent resolution for structural discrimination [19] [20].

Quaternary phosphonium salts typically exhibit phosphorus-31 chemical shifts in the positive (downfield) region relative to the standard reference of 85% phosphoric acid [19]. The exact chemical shift position depends on the electronic environment around phosphorus, with electron-withdrawing substituents causing downfield shifts and electron-donating groups producing upfield shifts [19]. For triphenylphosphonium derivatives, the phosphorus-31 signals typically appear in the range of +20 to +30 parts per million, reflecting the electron-withdrawing influence of the three phenyl substituents [21].

The coupling patterns between phosphorus-31 and proton nuclei provide additional structural information [20]. Long-range phosphorus-proton coupling constants offer insights into molecular geometry and the extent of orbital overlap between phosphorus and carbon centers [18]. These coupling interactions are particularly pronounced for protons on carbons directly bonded to phosphorus (alpha-carbons) and show measurable but smaller coupling to beta and gamma positions [20].

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, particularly regarding the carbon framework organization and the influence of the phosphonium center on carbon chemical shifts. The carbon atoms directly bonded to phosphorus typically exhibit characteristic downfield shifts due to the electron-withdrawing effect of the positively charged phosphorus nucleus.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of decyltriphenylphosphonium bromide reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [22] [23] [24]. The compound's behavior under electron ionization and other ionization techniques demonstrates predictable fragmentation patterns consistent with quaternary phosphonium salt structures.

The molecular ion region typically displays the intact phosphonium cation at mass-to-charge ratio 403 (corresponding to [C₂₈H₃₆P]⁺), representing the loss of the bromide anion during the ionization process [23] [24]. This base peak formation reflects the stability of the quaternary phosphonium cation under mass spectrometric conditions and its ability to retain structural integrity during the ionization process.

Primary fragmentation pathways involve the systematic loss of alkyl and aryl substituents from the central phosphorus atom [25] [23]. The most characteristic fragmentation pattern includes the formation of triphenylphosphine cation radical [PPh₃]⁺- at mass-to-charge ratio 262, representing the loss of the entire decyl chain [23]. This fragmentation represents a favorable process due to the formation of a stabilized phosphine radical cation.

Secondary fragmentation processes generate additional diagnostic ions through further decomposition of the triphenylphosphine fragment [25] [23]. Common secondary fragments include ions at mass-to-charge ratio 261 corresponding to [Ph₃P - H]⁺, mass-to-charge ratio 185 for [Ph₂P]⁺, mass-to-charge ratio 183 representing [Ph₂P - H₂]⁺, and mass-to-charge ratio 108 for [PhP]⁺ [23].

Alternative fragmentation pathways involve the preferential loss of phenyl substituents while retaining the alkyl chain attachment [23]. These processes generate ions such as [Ph₂PC₁₀H₂₁]⁺ and related species, though these pathways typically occur with lower relative abundance compared to the alkyl chain elimination processes.

The fragmentation behavior demonstrates the relative stability of different phosphorus-carbon bonds under mass spectrometric conditions [22] [26]. The preferential cleavage of the phosphorus-alkyl bond compared to phosphorus-aryl bonds reflects the greater stability of the aromatic substituents and their enhanced ability to stabilize positive charge development during fragmentation.

Advanced mass spectrometric techniques such as tandem mass spectrometry provide additional structural confirmation through collision-induced dissociation experiments [22] [26]. These methods enable the selective fragmentation of specific precursor ions, allowing for detailed mapping of fragmentation pathways and confirmation of proposed structures.

Fast atom bombardment mass spectrometry has proven particularly effective for analyzing quaternary phosphonium salts, providing enhanced sensitivity and reduced fragmentation compared to electron ionization methods [22] [26]. This technique typically generates more abundant molecular ion signals while maintaining characteristic fragmentation patterns that enable structural identification.

The mass spectrometric behavior serves as a valuable analytical tool for compound identification, purity assessment, and structural confirmation. The predictable fragmentation patterns enable differentiation between isomeric compounds and provide confidence in structural assignments based on molecular ion and fragment ion patterns.

Matrix-assisted laser desorption ionization techniques offer additional advantages for thermolabile quaternary phosphonium salts, reducing thermal decomposition artifacts while enhancing ion yield and spectral reproducibility [24]. These methods prove particularly valuable when analyzing compounds prone to thermal degradation under conventional ionization conditions.

The comprehensive mass spectrometric characterization, combined with nuclear magnetic resonance data, provides robust analytical evidence for structural confirmation and purity assessment of decyltriphenylphosphonium bromide. These spectroscopic techniques collectively enable detailed molecular characterization and support applications requiring high-confidence structural identification.

Reaction Mechanisms for Quaternary Phosphonium Salt Formation

The synthesis of decyltriphenylphosphonium bromide follows well-established nucleophilic substitution mechanisms that are fundamental to quaternary phosphonium salt formation. The primary reaction pathway proceeds through an SN2 mechanism, where triphenylphosphine acts as the nucleophile and 1-bromodecane serves as the electrophilic substrate [1] [2] [3].

The reaction mechanism begins with the nucleophilic attack of the lone pair electrons on the phosphorus atom of triphenylphosphine on the carbon atom bearing the bromide leaving group in 1-bromodecane [4] [5]. The phosphorus atom, being positioned below nitrogen in the periodic table, exhibits enhanced nucleophilicity due to its increased polarizability compared to nitrogen [4]. This enhanced nucleophilicity makes phosphorus an excellent nucleophile for SN2 reactions, facilitating the formation of the carbon-phosphorus bond while simultaneously displacing the bromide ion [4].

The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously. The transition state involves partial bond formation between the phosphorus and carbon atoms while the carbon-bromide bond undergoes partial cleavage [6] [4]. This results in the formation of a positively charged phosphonium center with the bromide ion serving as the counterion, yielding decyltriphenylphosphonium bromide as an ionic salt [1] [7].

Recent mechanistic studies have revealed that the reaction exhibits characteristics typical of SN2 mechanisms, including inversion of configuration at the carbon center when chiral alkyl halides are employed [8]. The reaction rate is influenced by both the nature of the leaving group and the steric accessibility of the carbon center, with primary alkyl halides showing superior reactivity compared to secondary halides [4] [9].

Alternative reaction mechanisms have been explored for quaternary phosphonium salt formation, including photocatalytic approaches that utilize aryl halides and phosphine substrates under light irradiation [10] [11] [12]. These methods proceed through radical intermediates rather than ionic pathways, offering complementary synthetic routes for specific substrate classes [10] [11].

Optimization of Alkylation Procedures

The optimization of alkylation procedures for decyltriphenylphosphonium bromide synthesis involves systematic evaluation of multiple reaction parameters to maximize yield and minimize byproduct formation. Temperature optimization represents a critical factor, with studies demonstrating that reaction temperatures of 132°C provide optimal yields of approximately 70% [13]. Below this temperature, reaction kinetics become unfavorably slow, resulting in incomplete conversion and yields below 72% [13]. Conversely, temperatures exceeding 146°C lead to significant thermal degradation of reactants and increased byproduct formation, ultimately reducing overall yields [13].

Solvent selection plays a crucial role in alkylation optimization. Polar aprotic solvents, particularly acetonitrile, have demonstrated superior performance compared to polar protic and nonpolar alternatives [13] [14]. The solvent-to-triphenylphosphine ratio requires careful optimization, with studies indicating that ratios of 38.2 mol/mol provide optimal results [13]. Lower ratios of 6.9 mol/mol yield only 15.3% product formation, while increasing the ratio to 38.2 mol/mol enhances yields to approximately 70% [13]. This improvement results from enhanced phosphine solubility and increased reactivity under optimized solvation conditions [13].

Reagent stoichiometry optimization typically involves employing excess alkyl halide to drive the reaction toward completion. Standard procedures utilize 10 equivalents of 1-bromodecane relative to triphenylphosphine [8] [15]. This excess compensates for potential evaporation losses during extended heating periods and ensures complete consumption of the phosphine starting material [8].

Reaction time optimization requires monitoring by analytical techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to determine completion [13] [15]. Typical reaction times range from 24 to 72 hours, depending on temperature and substrate reactivity [1] [14]. Insufficient reaction time results in incomplete conversion and retention of unreacted starting materials, while excessive reaction time may promote undesired side reactions [13].

Atmosphere control represents another critical optimization parameter. Reactions conducted under inert atmosphere conditions using argon or nitrogen prevent oxidative degradation of triphenylphosphine to triphenylphosphine oxide [14] [16]. This oxidation represents a significant source of yield loss and complicates product purification [17].

Large-Scale Purification Strategies

Large-scale purification of decyltriphenylphosphonium bromide employs several complementary strategies designed to efficiently remove impurities while maximizing product recovery. The primary purification approach involves precipitation techniques utilizing the differential solubility properties of the ionic phosphonium salt versus neutral organic impurities [18] [15].

Recrystallization represents the most widely employed purification method for decyltriphenylphosphonium bromide. The procedure typically involves dissolving the crude product in a minimal volume of polar solvent such as ethanol or methanol, followed by gradual addition of a nonpolar antisolvent such as diethyl ether or cyclohexane [14] [16]. This process selectively precipitates the phosphonium salt while retaining lipophilic impurities in the supernatant solution [14].

Trituration provides an alternative purification approach particularly suitable for large-scale operations. This method involves washing the crude solid product with nonpolar solvents such as cyclohexane or petroleum ether to remove unreacted starting materials and neutral byproducts [14] [16]. The phosphonium salt remains insoluble in these solvents due to its ionic character, allowing selective purification through simple filtration [14].

Advanced purification strategies for industrial applications may employ chromatographic techniques when high purity requirements necessitate additional purification steps. Silica gel chromatography using polar eluent systems such as methanol-dichloromethane gradients can effectively separate the phosphonium salt from remaining impurities [8] [15]. However, the ionic nature of phosphonium salts requires careful optimization of chromatographic conditions to prevent irreversible adsorption to the stationary phase [15].

Specialized purification methods have been developed to address specific impurity challenges. The removal of triphenylphosphine oxide, a common oxidation byproduct, can be accomplished through zinc chloride precipitation techniques [17]. This method exploits the formation of a zinc-triphenylphosphine oxide complex that precipitates selectively, allowing separation from the desired phosphonium salt [17].

Industrial-scale purification operations benefit from process integration approaches that minimize solvent usage and waste generation. Distillation techniques can be employed to recover and recycle solvents used in purification processes [18]. Additionally, the development of continuous purification processes using techniques such as crystallization cascades can improve efficiency and reduce processing costs for large-scale production [18].

Byproduct Analysis and Yield Maximization

Comprehensive byproduct analysis is essential for understanding reaction pathways and implementing effective yield maximization strategies. The primary byproduct encountered in decyltriphenylphosphonium bromide synthesis is triphenylphosphine oxide, formed through oxidation of the starting phosphine material [17] [19]. This oxidation can occur through several pathways, including reaction with atmospheric oxygen, moisture, or other oxidizing impurities present in the reaction system [17].

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 NMR, provides the most reliable method for byproduct identification and quantification [17] [19]. Triphenylphosphine oxide exhibits a characteristic chemical shift at approximately 28 ppm, while unreacted triphenylphosphine appears at approximately -5 ppm [17]. The desired phosphonium salt typically shows a signal around 22-24 ppm, allowing clear differentiation between these species [20].

Polymeric phosphonium salts represent another significant byproduct class, particularly when reaction conditions favor multiple alkylation events [19]. These materials form through reaction of the initially formed phosphonium salt with additional alkyl halide molecules, creating crosslinked polymeric structures [19]. Their formation can be minimized through careful control of stoichiometry and reaction temperature [19].

Gas chromatography-mass spectrometry analysis enables detection and quantification of unreacted alkyl halide starting materials and thermal decomposition products [13] [17]. Incomplete conversion of 1-bromodecane represents a significant source of yield loss, particularly under suboptimal reaction conditions [13].

Yield maximization strategies focus on systematic optimization of reaction parameters to minimize byproduct formation while maximizing conversion efficiency. Temperature control represents the most critical factor, with the optimal temperature of 132°C providing the best balance between reaction rate and thermal stability [13]. Careful monitoring of reaction progress through analytical techniques allows determination of optimal reaction times that ensure complete conversion without promoting decomposition [13].

Stoichiometric optimization involves using appropriate excess quantities of alkyl halide to drive the reaction toward completion while avoiding excessive waste [8] [15]. The standard 10-fold excess provides effective conversion while maintaining economic viability for large-scale production [8].

Atmosphere control through rigorous exclusion of oxygen and moisture prevents oxidative losses and maintains high yields [14] [16]. Implementation of proper inert atmosphere techniques, including pre-drying of solvents and reagents, contributes significantly to yield optimization [14].

Process intensification approaches, including the use of microwave heating or continuous flow reactors, offer potential advantages for yield maximization in industrial applications [13]. These techniques can provide more precise temperature control and improved mass transfer characteristics compared to conventional batch processes [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32339-43-8

Dates

Last modified: 08-15-2023
1: Khailova LS, Nazarov PA, Sumbatyan NV, Korshunova GA, Rokitskaya TI, Dedukhova
2: Ojano-Dirain CP, Antonelli PJ, Le Prell CG. Mitochondria-targeted antioxidant

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